

Spectroscopic Profile of 1,3,5-Tris(4-aminophenoxy)benzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1,3,5-Tris(4-aminophenoxy)benzene
Cat. No.:	B044158

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,3,5-Tris(4-aminophenoxy)benzene**, a key building block in the synthesis of advanced polymers and materials. This document details expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outlines generalized experimental protocols for these techniques, and presents a typical workflow for spectroscopic analysis.

Core Spectroscopic Data

The structural characterization of **1,3,5-Tris(4-aminophenoxy)benzene** relies heavily on NMR and IR spectroscopy to confirm the presence of key functional groups and the overall molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

Expected ¹H NMR Data:

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 6.5 - 7.5	Multiplet	15H	Aromatic Protons (C ₆ H ₃ and C ₆ H ₄)
~ 4.8 - 5.2	Singlet (broad)	6H	Amine Protons (-NH ₂)

Expected ¹³C NMR Data:

Due to the molecule's symmetry, the ¹³C NMR spectrum is expected to show a limited number of signals corresponding to the chemically distinct carbon atoms in the aromatic rings and those bonded to oxygen and nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the characteristic vibrational frequencies of the functional groups present in **1,3,5-Tris(4-aminophenoxy)benzene**.

Expected IR Absorption Bands:

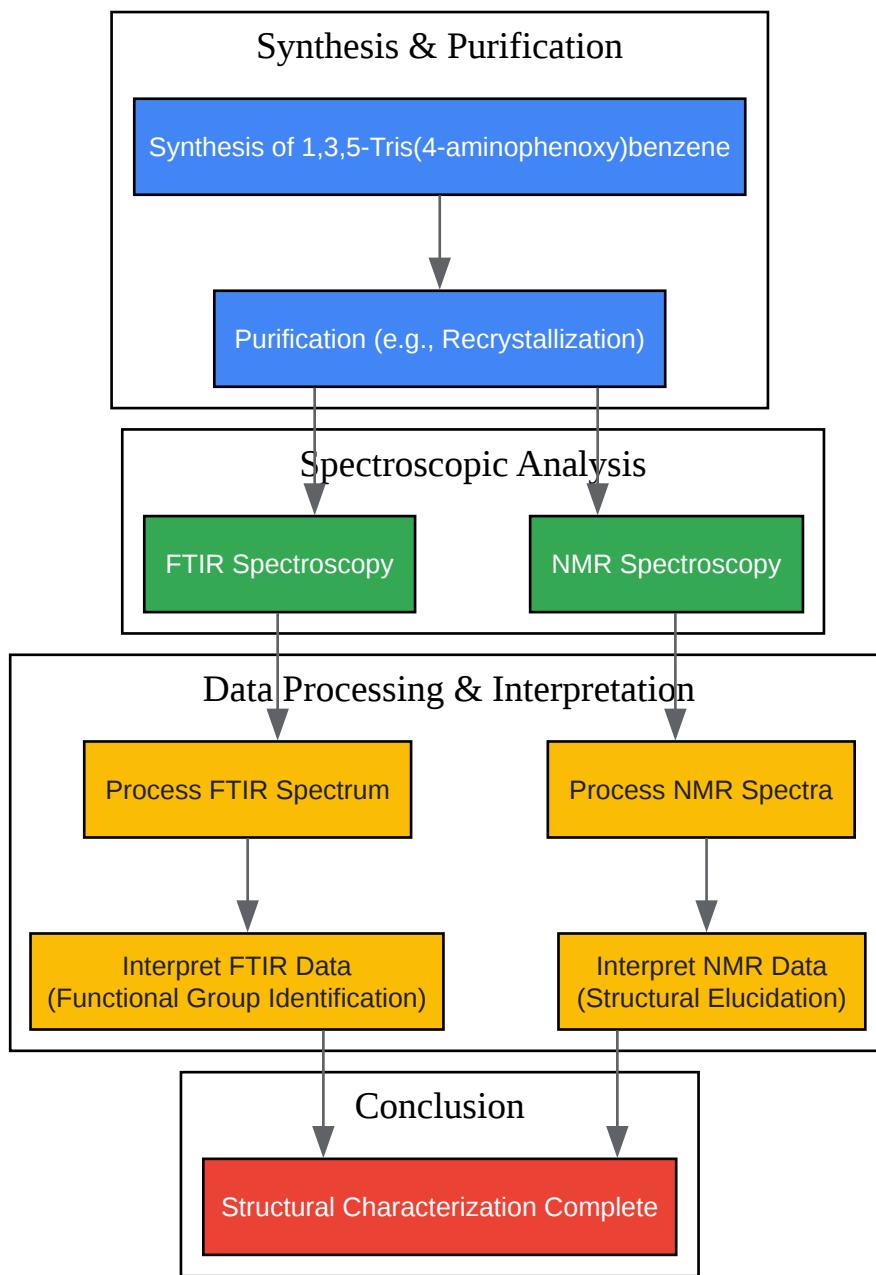
Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3400	Strong, Broad	N-H Stretching (Amine)
~ 3030	Medium	Aromatic C-H Stretching
~ 1600	Strong	Aromatic C=C Bending
~ 1500	Strong	Aromatic C=C Bending
~ 1240	Strong	Aryl-O-Aryl Asymmetric C-O-C Stretching
~ 830	Strong	para-disubstituted Benzene C-H Bending

Experimental Protocols

The following sections describe generalized experimental procedures for obtaining NMR and IR spectra of solid samples like **1,3,5-Tris(4-aminophenoxy)benzene**.

NMR Spectroscopy Protocol (General)

- Sample Preparation:
 - Accurately weigh approximately 5-20 mg of the **1,3,5-Tris(4-aminophenoxy)benzene** sample.
 - Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final volume of approximately 0.6-0.7 mL in a clean vial. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
 - Tune and match the probe for the desired nucleus (¹H or ¹³C).
- Data Acquisition:
 - Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, acquisition time, relaxation delay).
 - Acquire the ¹³C NMR spectrum, which may require a larger number of scans due to the lower natural abundance of the ¹³C isotope.


FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid powder samples.

- Background Spectrum:
 - Ensure the ATR crystal is clean.
 - Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂, water vapor).
- Sample Analysis:
 - Place a small amount of the **1,3,5-Tris(4-aminophenoxy)benzene** powder onto the ATR crystal, ensuring complete coverage.
 - Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
 - Acquire the IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
- Cleaning:
 - Thoroughly clean the ATR crystal after analysis using a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized compound such as **1,3,5-Tris(4-aminophenoxy)benzene**.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

- To cite this document: BenchChem. [Spectroscopic Profile of 1,3,5-Tris(4-aminophenoxy)benzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b044158#spectroscopic-data-for-1-3-5-tris-4-aminophenoxy-benzene-nmr-ir>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com